Benzyl (S)-(+)-Glycidyl Ether
Overview
Description
Benzyl (S)-(+)-Glycidyl Ether is a compound that is part of a broader class of organic molecules known as glycidyl ethers. These compounds are characterized by the presence of an epoxide group attached to an ether linkage. The specific structure of Benzyl (S)-(+)-Glycidyl Ether includes a benzyl group, which is a phenyl ring attached to a methylene bridge, connected to the glycidyl moiety.
Synthesis Analysis
The synthesis of enantiomerically pure aryl and benzyl glycidyl ethers, which includes Benzyl (S)-(+)-Glycidyl Ether, can be achieved through stereospecific cyclizations. These cyclizations are facilitated by metal-mediated reactions under mild conditions, using a catalytic amount of FeBr3/3AgOTf. This method provides a route to synthesize 3-chromanols or tetrahydrobenzo[c]oxepin-4-ols, which are structurally related to Benzyl (S)-(+)-Glycidyl Ether .
Molecular Structure Analysis
The molecular structure of Benzyl (S)-(+)-Glycidyl Ether is crucial for its reactivity and the types of chemical reactions it can undergo. The presence of the epoxide group makes it highly reactive, especially in the presence of catalysts that can open the epoxide ring. The stereochemistry of the compound is also important, as it can influence the outcome of the reactions and the properties of the resulting products .
Chemical Reactions Analysis
Benzyl (S)-(+)-Glycidyl Ether can participate in various chemical reactions due to its reactive epoxide group. For instance, it can undergo cationic polymerization in the presence of novel phosphonic acid esters and ZnCl2, leading to the formation of polyglycidyl phenyl ether. The polymerization does not proceed below certain temperatures but rapidly advances above those temperatures, indicating a thermally latent initiation process . Additionally, the polymerization of related glycidyl ethers can be induced by benzyldimethylamine, with the reaction rate being more dependent on the catalyst concentration than on the temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl (S)-(+)-Glycidyl Ether are influenced by its molecular structure. The reactivity of the epoxide group, as well as the presence of the benzyl group, affects its behavior in various solvents and under different reaction conditions. For example, the reaction of phenyl glycidyl ether with benzoic acid in the presence of a basic catalyst like pyridine is influenced by the solvent used, with the reaction rate being proportional to the concentrations of the reactants and the catalyst. This suggests that similar solvent effects would be observed for reactions involving Benzyl (S)-(+)-Glycidyl Ether .
Scientific Research Applications
Chemical Reactions and Bond Cleavage
Benzyl (S)-(+)-Glycidyl Ether has been studied for its chemical properties, especially its reaction behavior under certain conditions. Grobelny et al. (2002) explored the selective cleavage of the linear ether bond in benzyl glycidyl ether under the influence of potassium alkalide, leaving the oxacyclic ring intact. This study provided valuable insights into the reaction mechanisms and potential applications of this compound in various synthetic processes (Grobelny, Stolarzewicz, Morejko-Buż, & Maercker, 2002).
Polymerization and Material Synthesis
The substance has been utilized in the synthesis of polymers and materials. Soeda et al. (2002) reported the enzymatic ring-opening polymerization of benzyl (S)-(+)-Glycidyl Ether, among other oxiranes, with dicarboxylic anhydrides to produce corresponding polyesters and polyethers. This process is crucial for creating materials with specific properties for various industrial applications (Soeda, Okamoto, Toshima, & Matsumura, 2002).
Enzymatic Resolution
The compound's enantioselective properties have been investigated for potential use in organic synthesis. Bendigiri et al. (2018) evaluated Ylehd, a recombinant epoxide hydrolase, for its potential as a biocatalyst in the resolution of benzyl glycidyl ether. Their research emphasized the compound's significance in producing building blocks for pharmaceuticals, highlighting its role in the synthesis of anti-cancer and anti-obesity drugs (Bendigiri, Harini, Yenkar, Zinjarde, Sowdhamini, & Ravikumar, 2018).
Catalysis and Chemical Synthesis
Marcos et al. (2008) explored the metal-mediated cyclization of benzyl glycidyl ethers, leading to the formation of chromanols and tetrahydrobenzo[c]oxepin-ols. This research underlines the compound's utility in catalysis and as an intermediary in synthesizing complex organic molecules (Marcos, Rodríguez-Escrich, Herrerías, & Pericàs, 2008).
Microstructuring and Drug Delivery
Sokolovskaya et al. (2013) developed a multifunctional poly(ethylene glycol) using benzyl glycidyl ether for controlled microstructuring of Janus particles. This work demonstrates the potential applications of this compound in creating microstructured materials for targeted drug delivery and other biomedical purposes (Sokolovskaya, Yoon, Misra, Bräse, & Lahann, 2013).
Safety And Hazards
Future Directions
Benzyl (S)-(+)-Glycidyl Ether and other depolymerizable polymers have potential applications in various fields, including as triggerable delivery vehicles, recyclable and restructurable materials, disappearing or sacrificial composites, and lithographic resists . Future research directions may focus on developing new materials that can be triggered to fall apart on command, yet are stable to both acid and base .
properties
IUPAC Name |
(2S)-2-(phenylmethoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYBOILAKBSWFG-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167826 | |
Record name | Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (S)-(+)-Glycidyl Ether | |
CAS RN |
16495-13-9 | |
Record name | (+)-Benzyl glycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16495-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-O-Benzylglycidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016495139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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